3,5-Diethyl-1H-1,2,4-triazole hydrochloride
Overview
Description
3,5-Diethyl-1H-1,2,4-triazole hydrochloride is a chemical compound with the CAS Number: 1609403-80-6 . It has a molecular weight of 161.63 and its IUPAC name is this compound . It is a solid at room temperature .
Synthesis Analysis
A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11N3.ClH/c1-3-5-7-6 (4-2)9-8-5;/h3-4H2,1-2H3, (H,7,8,9);1H . This indicates the presence of a 1,2,4-triazole ring substituted with ethyl groups at the 3 and 5 positions, and a hydrochloride salt .
Chemical Reactions Analysis
The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology, due to its unique properties, inert nature, and ability to mimic amide bonds . The copper catalysed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for formation of these structures using a reliable, regioselective and high-yielding process .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 161.63 .
Scientific Research Applications
1. Corrosion Inhibition
3,5-Diethyl-1H-1,2,4-triazole hydrochloride derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT), have been studied for their effectiveness in inhibiting corrosion. These derivatives have shown promise in protecting mild steel from corrosion in acidic media like hydrochloric and sulfuric acid. The inhibition efficiency of these compounds has been evaluated using various techniques, including weight loss measurements and electrochemical methods (Lagrenée et al., 2002).
2. Adsorption Studies
Studies on the adsorption of 1,2,4-triazole derivatives, including those related to this compound, on mild steel surfaces in acidic solutions have been conducted. These studies aim to understand the mechanism by which these compounds protect against corrosion and dissolution. Techniques such as ac impedance measurements and polarization curves have been used to evaluate the efficiency of these inhibitors (Bentiss et al., 2007).
3. Synthesis and Chemical Properties
The synthesis and chemical properties of triazole derivatives have been a topic of significant interest. Research has been conducted to explore the synthetic pathways and physical-chemical properties of various triazole compounds, including this compound derivatives. This research is fundamental for pharmaceutical and medicinal applications (Kaplaushenko et al., 2016).
4. Pharmaceutical Applications
There is considerable interest in the development of novel triazoles with various biological activities. Triazole derivatives, including those related to this compound, have been studied for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These studies focus on evaluating these compounds as potential pharmaceutical agents (Ferreira et al., 2013).
5. Energetic Materials
Triazole derivatives, including this compound, have been studied for their application in creating high-density energetic materials. These materials are characterized by their high detonation properties and thermal stability, making them potential candidates for explosive compounds (Thottempudi & Shreeve, 2011).
Mechanism of Action
Target of Action
It is known that triazole compounds often interact with various enzymes and receptors in the body .
Mode of Action
The nitrogen atoms of the triazole moiety in similar compounds have been reported to actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Triazole compounds are known to interact with various biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s predicted boiling point is 2738±90 °C, and its predicted density is 1044±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
Similar triazole compounds have been reported to have various effects, such as inhibitory effects on certain enzymes .
Action Environment
It is known that the compound is stable at room temperature , which suggests that it may be relatively stable under various environmental conditions.
Safety and Hazards
While specific safety and hazard information for 3,5-Diethyl-1H-1,2,4-triazole hydrochloride was not found in the search results, it is generally recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and avoid breathing dust when handling similar chemical compounds .
Future Directions
The 1,2,4-triazole ring is one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that 3,5-Diethyl-1H-1,2,4-triazole hydrochloride and similar compounds may have potential applications in the development of new pharmaceuticals .
Properties
IUPAC Name |
3,5-diethyl-1H-1,2,4-triazole;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-3-5-7-6(4-2)9-8-5;/h3-4H2,1-2H3,(H,7,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRTUFZJQZJKEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)CC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-80-6 | |
Record name | 1H-1,2,4-Triazole, 3,5-diethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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